1,3,3-Trimethylcyclohexene
CAS No.: 503-47-9
Cat. No.: VC8367141
Molecular Formula: C9H16
Molecular Weight: 124.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503-47-9 |
|---|---|
| Molecular Formula | C9H16 |
| Molecular Weight | 124.22 g/mol |
| IUPAC Name | 1,3,3-trimethylcyclohexene |
| Standard InChI | InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3 |
| Standard InChI Key | FFIDVTCKFVYQCZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(CCC1)(C)C |
| Canonical SMILES | CC1=CC(CCC1)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1,3,3-Trimethylcyclohexene (C₉H₁₆) features a six-membered cyclohexene ring with methyl substituents at the 1-, 3-, and 3-positions. The compound’s IUPAC name, 1,3,3-trimethylcyclohex-1-ene, reflects the double bond’s position between carbons 1 and 2. X-ray crystallography and computational modeling confirm a puckered cyclohexene ring with equatorial methyl groups, minimizing steric strain . The molecule’s planarity at the double bond facilitates electrophilic addition reactions, while the methyl groups enhance thermal stability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆ | |
| Molecular Weight | 124.22 g/mol | |
| Density (20°C) | 0.795 g/cm³ | |
| Boiling Point | 138.8°C at 760 mmHg | |
| Flash Point | 21.9°C | |
| Refractive Index | 1.441 |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinylic protons (δ 5.2–5.4 ppm) and methyl groups (δ 1.0–1.3 ppm). Infrared (IR) spectra show characteristic C=C stretching vibrations at 1640 cm⁻¹ and C-H bending modes for methyl groups at 1380 cm⁻¹ . Gas chromatography–mass spectrometry (GC-MS) analysis under electron ionization conditions produces a molecular ion peak at m/z 124, with fragmentation patterns corresponding to sequential loss of methyl radicals .
Synthetic Methodologies
Catalytic Hydrogenation-Dehydration Route
The most efficient synthesis involves a two-step process starting from 2,2,6-trimethylcyclohexanone (IV). In the first step, hydrogenation over a palladium-carbon catalyst (0.8 g, 5% Pd) at 40–45°C under 0.8–1.0 MPa H₂ pressure yields 2,2,6-trimethylcyclohexanol (V) with >99% conversion . Subsequent dehydration using p-toluenesulfonic acid (1.0 g) in acetonitrile at 60–65°C for 4 hours produces 1,3,3-trimethylcyclohexene (VI) in 96.8% yield . The reaction mechanism proceeds via acid-catalyzed E1 elimination, forming the thermodynamically favored trisubstituted alkene.
Table 2: Optimized Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/C (5 wt%) | |
| Hydrogen Pressure | 0.8–1.0 MPa | |
| Dehydration Temperature | 60–65°C | |
| Solvent | Acetonitrile | |
| Yield | 96.8% |
Wurtz-Fittig Coupling for Functionalized Derivatives
Alternative synthetic pathways employ the Wurtz-Fittig reaction to introduce silicon-containing groups. Treatment of 2-chloro-1,3,3-trimethylcyclohexene with metallic sodium and chlorotrimethylsilane in anhydrous ether yields 2-trimethylsilyl-1,3,3-trimethylcyclohexene in 82% yield . This method enables further functionalization via Friedel-Crafts acylation, producing alkyl/alkenyl/aryl-substituted cyclohexenyl ketones—key intermediates in fragrance and polymer synthesis .
Physicochemical Behavior and Reactivity
Thermal Stability and Phase Transitions
The compound’s low melting point (<-20°C) and moderate boiling point (138.8°C) make it suitable for high-temperature reactions. Differential scanning calorimetry (DSC) shows an exothermic decomposition onset at 210°C, attributed to retro-Diels-Alder fragmentation into isoprene derivatives . The flash point of 21.9°C classifies it as a flammable liquid, necessitating inert atmosphere storage.
Electrophilic Addition Reactions
The electron-rich double bond undergoes regioselective addition with halogens and hydrohalic acids. For example, bromine in dichloromethane at 0°C produces 1,2-dibromo-1,3,3-trimethylcyclohexane as the major product (75% yield), with anti-Markovnikov orientation dictated by steric hindrance from the 3-methyl groups . Ozonolysis followed by reductive workup cleaves the ring, generating 3,3-dimethylpentanedial—a precursor to polyesters.
Industrial and Research Applications
Solvent and Fragrance Intermediate
With a density of 0.795 g/cm³ and mild citrus-like odor, 1,3,3-trimethylcyclohexene serves as a low-viscosity solvent for resins and a starting material for terpene-based fragrances. Hydrogenation over Raney nickel at 120°C saturates the double bond, yielding 1,3,3-trimethylcyclohexane—a high-octane fuel additive .
Polymer Science
Radical-initiated copolymerization with styrene (1:4 molar ratio) using azobisisobutyronitrile (AIBN) produces thermoplastic elastomers with glass transition temperatures (Tg) of -45°C. The bulky cyclohexenyl groups impede crystallization, enhancing elasticity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume